molecular formula C5H9N5O3 B15127996 Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine

Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine

Cat. No.: B15127996
M. Wt: 187.16 g/mol
InChI Key: ADQFTIIBLWOOBS-UHFFFAOYSA-N
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Description

Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with isopropylidene derivatives in the presence of nitric acid. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted triazole compounds with different functional groups.

Scientific Research Applications

Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Known for its use in energetic materials due to its stability and insensitivity.

    3-Nitro-1,2,4-triazol-5-one: Another triazole derivative with applications in high-energy materials.

Uniqueness

Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine is unique due to its specific structural features and the presence of the isopropylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be suitable.

Properties

Molecular Formula

C5H9N5O3

Molecular Weight

187.16 g/mol

IUPAC Name

nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8N4.HNO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h1-2H3,(H2,6,7);(H,2,3,4)

InChI Key

ADQFTIIBLWOOBS-UHFFFAOYSA-N

Canonical SMILES

CC(=C1N=C(N=N1)N)C.[N+](=O)(O)[O-]

Origin of Product

United States

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